2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine
Brand Name: Vulcanchem
CAS No.: 397842-07-8
VCID: VC1995876
InChI: InChI=1S/C17H25N3/c1-17(2,3)16-11-12-10-14(4-5-15(12)20-16)19-13-6-8-18-9-7-13/h4-5,10-11,13,18-20H,6-9H2,1-3H3
SMILES: CC(C)(C)C1=CC2=C(N1)C=CC(=C2)NC3CCNCC3
Molecular Formula: C17H25N3
Molecular Weight: 271.4 g/mol

2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine

CAS No.: 397842-07-8

Cat. No.: VC1995876

Molecular Formula: C17H25N3

Molecular Weight: 271.4 g/mol

* For research use only. Not for human or veterinary use.

2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine - 397842-07-8

Specification

CAS No. 397842-07-8
Molecular Formula C17H25N3
Molecular Weight 271.4 g/mol
IUPAC Name 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine
Standard InChI InChI=1S/C17H25N3/c1-17(2,3)16-11-12-10-14(4-5-15(12)20-16)19-13-6-8-18-9-7-13/h4-5,10-11,13,18-20H,6-9H2,1-3H3
Standard InChI Key QMXLOQJSSNSBNU-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC2=C(N1)C=CC(=C2)NC3CCNCC3
Canonical SMILES CC(C)(C)C1=CC2=C(N1)C=CC(=C2)NC3CCNCC3

Introduction

RELATED COMPOUNDS AND STRUCTURAL ANALOGUES

Understanding the broader chemical context of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine requires examination of structurally related compounds that share similar features or could serve as synthetic precursors.

Direct Structural Analogues

2-tert-Butyl-1H-indol-5-amine
This compound (CAS #194242-23-4) represents a simpler analogue lacking the piperidine moiety and can be considered a potential synthetic precursor. Its properties include:

  • Molecular Formula: C₁₂H₁₆N₂

  • Molecular Weight: 188.27 g/mol

  • Melting Point: 151-154°C (decomposition)

  • Boiling Point: 365.7°C at 760 mmHg

  • Density: 1.102 g/cm³

The comparison between these compounds could provide insights into how the addition of the piperidine ring affects physical properties and biological activities.

Indole Derivatives with Similar Substitution Patterns

The search results mention several indole derivatives with structural similarities to 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine:

  • Indole-piperazine derivatives: Search result discusses compounds combining indole moieties with piperazine fragments, designed as selective agonists for dopamine D3 receptors. These compounds employ a similar strategy of combining an indole scaffold with a nitrogen-containing heterocycle, though using piperazine instead of piperidine .

  • Pyrimido[4,5-b]indole derivatives: Search result describes (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile, which contains a piperidinyl-amino motif similar to our target compound but connected to a more complex heterocyclic system .

  • 2,6-disubstituted indole compounds: Search result mentions these as inhibitors of Zika virus protease, illustrating another biological application of substituted indoles in antiviral research .

Structure-Activity Relationship Implications

The existence of these related compounds suggests several important considerations for structure-activity relationships:

  • The position of substitution on the indole ring significantly affects biological activity, as seen in the various indole derivatives described in the search results.

  • The nature of the nitrogen-containing heterocycle (piperidine, piperazine, etc.) likely influences selectivity for different biological targets.

  • Additional functional groups, such as the cyano group in some of the mentioned compounds, can modulate activity profiles and pharmacokinetic properties.

These relationships indicate that 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine could serve as a valuable scaffold for further derivatization to explore targeted biological activities.

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